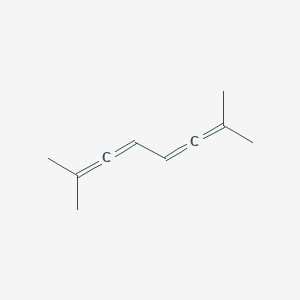
2,3,5,6-Octatetraene, 2,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Octatetraene, 2,7-dimethyl- is an organic compound with the molecular formula C10H14 It is an alkatetraene, meaning it contains four double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Octatetraene, 2,7-dimethyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkatetraene. The reaction conditions often require a strong base, such as sodium hydride or potassium tert-butoxide, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,3,5,6-Octatetraene, 2,7-dimethyl- may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Octatetraene, 2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces alkanes. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
2,3,5,6-Octatetraene, 2,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and polyenes.
Biology: The compound’s derivatives are investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,3,5,6-Octatetraene, 2,7-dimethyl- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: Another alkatetraene with a similar structure but different reactivity and applications.
1,3,5,7-Octatetraene: Lacks the methyl substitutions, resulting in different chemical properties.
2,4-Hexadiene: A shorter conjugated diene with distinct reactivity.
Uniqueness
2,3,5,6-Octatetraene, 2,7-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at positions 2 and 7 enhances its stability and alters its electronic properties compared to other alkatetraenes.
Properties
CAS No. |
3642-20-4 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
InChI |
InChI=1S/C10H14/c1-9(2)7-5-6-8-10(3)4/h5-6H,1-4H3 |
InChI Key |
BGGRAZDBASETCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC=C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
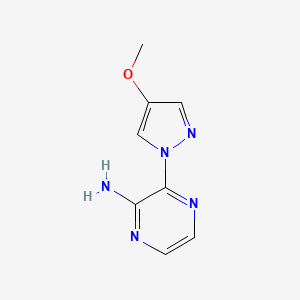
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
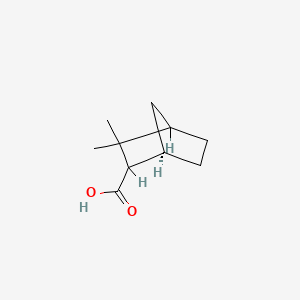
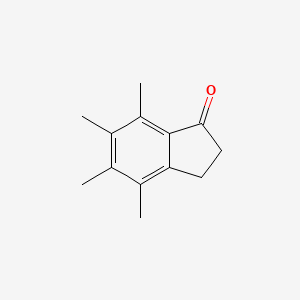
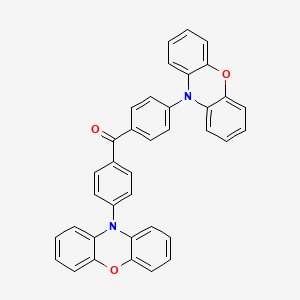
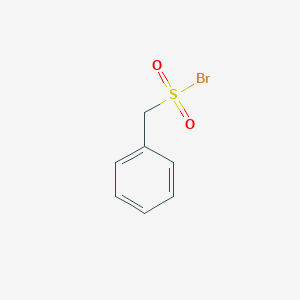
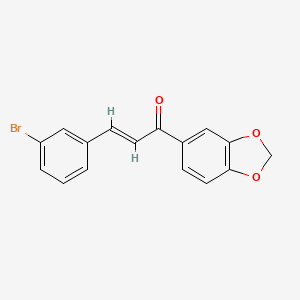
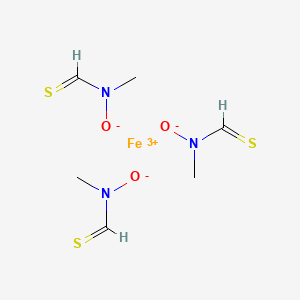
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)

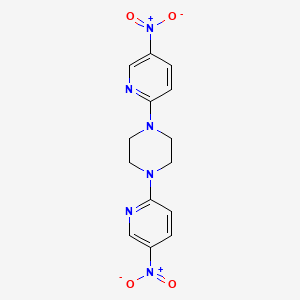
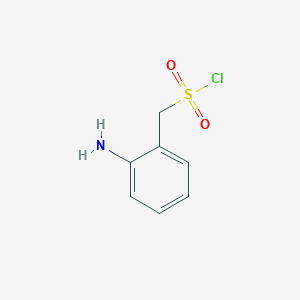
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
